molecular formula C18H18N2OS B2660927 (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 681156-31-0

(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2660927
M. Wt: 310.42
InChI Key: BTLVVOBUKBEXJX-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves the condensation of 4-methylbenzoyl chloride with 3,4,6-trimethylbenzo[d]thiazol-2-amine, followed by cyclization and reduction steps.

Starting Materials
4-methylbenzoyl chloride, 3,4,6-trimethylbenzo[d]thiazol-2-amine, Sodium hydride, Methanol, Hydrochloric acid, Sodium hydroxide, Sodium borohydride, Acetic acid, Ethanol

Reaction
Step 1: 4-methylbenzoyl chloride is reacted with 3,4,6-trimethylbenzo[d]thiazol-2-amine in the presence of sodium hydride in dry methanol to form (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide., Step 2: The product from step 1 is dissolved in hydrochloric acid and heated to promote cyclization, forming the thiazole ring., Step 3: The resulting product is then reduced with sodium borohydride in acetic acid to form the final compound., Step 4: The product is purified by recrystallization from ethanol.

Mechanism Of Action

The mechanism of action of (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its antitumor activity.

Biochemical And Physiological Effects

(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. It has also been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide in lab experiments is its potent antitumor activity. It has been shown to be effective against a variety of cancer cell lines, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide. One area of interest is the development of new cancer therapies based on this compound. Researchers are also investigating its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, there is ongoing research into the mechanism of action of (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, which could lead to the development of new drugs targeting the same pathways. Finally, there is interest in developing new synthesis methods for this compound that could improve its solubility and make it easier to use in lab experiments.

Scientific Research Applications

(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

4-methyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11-5-7-14(8-6-11)17(21)19-18-20(4)16-13(3)9-12(2)10-15(16)22-18/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLVVOBUKBEXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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